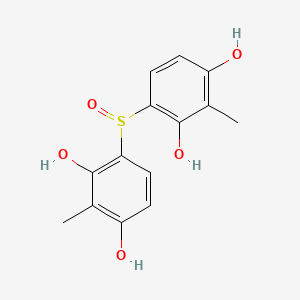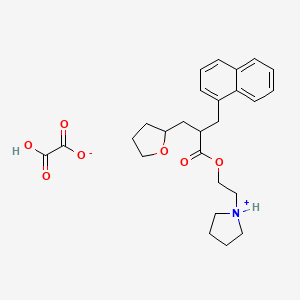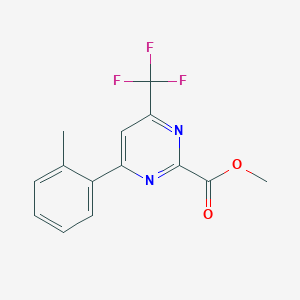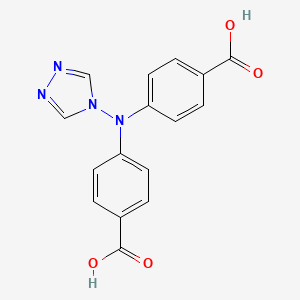
4,4'-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid is a compound with a molecular formula of C22H16N4O4 and a molecular weight of 400.38684 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid typically involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with various metal salts under solvothermal conditions . The reaction conditions often include the use of ammonium molybdate as a secondary ligand, resulting in a 2D network with specific topologies . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
化学反应分析
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include metal salts, ammonium molybdate, and 1,4-H2bdc . The major products formed from these reactions are coordination polymers with different topologies and properties .
科学研究应用
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid has numerous scientific research applications. It is extensively investigated as a promising material for applications in life sciences, environmental areas, medicinal science, and the nuclear industry . The compound is used in the synthesis of coordination polymers with luminescent recognition properties, making it valuable for detecting antibiotics, pesticides, and other pollutants . Additionally, it has shown potential in antitumor activities, particularly in the treatment of glioma cells .
作用机制
The mechanism of action of 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid involves its interaction with metal centers to form coordination polymers . These polymers exhibit specific properties such as luminescent sensitivity and antitumor activity . The molecular targets and pathways involved in these effects are related to the compound’s ability to form stable complexes with metal ions, which can then interact with biological molecules and pathways .
相似化合物的比较
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid can be compared with other similar compounds, such as bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and 4-(4H-1,2,4-triazol-4-yl)benzoic acid . These compounds share similar structural features and applications but differ in their specific properties and reactivity. For example, bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane forms coordination polymers with different topologies and luminescent properties , while 4-(4H-1,2,4-triazol-4-yl)benzoic acid is known for its photoluminescence properties .
属性
分子式 |
C16H12N4O4 |
|---|---|
分子量 |
324.29 g/mol |
IUPAC 名称 |
4-[4-carboxy-N-(1,2,4-triazol-4-yl)anilino]benzoic acid |
InChI |
InChI=1S/C16H12N4O4/c21-15(22)11-1-5-13(6-2-11)20(19-9-17-18-10-19)14-7-3-12(4-8-14)16(23)24/h1-10H,(H,21,22)(H,23,24) |
InChI 键 |
IEDFYRYFVSUMJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)N3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


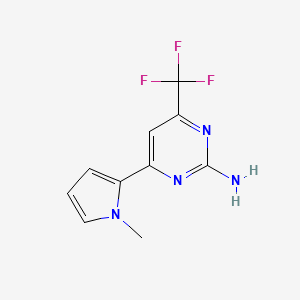

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
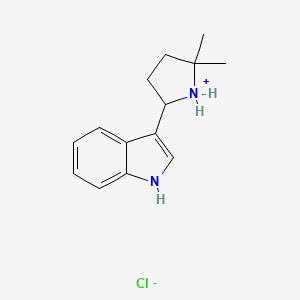

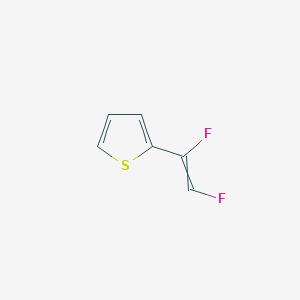
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
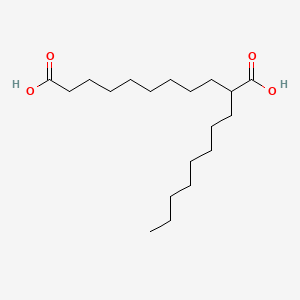
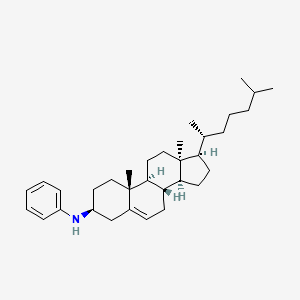
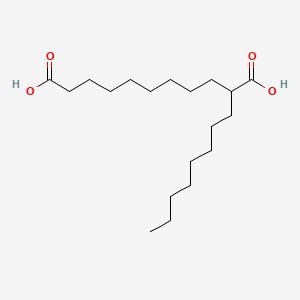
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)
